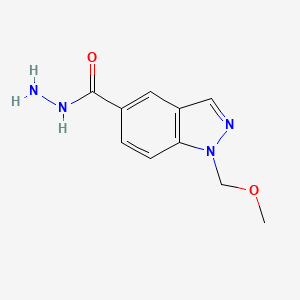

1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide

説明

Structural classification within nitrogen-containing heterocycles

1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide belongs to the extensive family of nitrogen-containing heterocyclic compounds, specifically classified within the indazole subfamily. Indazoles are characterized by their bicyclic ring structure comprising a five-membered pyrazole ring fused to a six-membered benzene ring, creating a thermodynamically stable aromatic system. The compound exhibits the 1H-indazole tautomeric form, which represents the more thermodynamically favored configuration compared to the 2H-indazole alternative. This structural preference significantly influences the molecule's chemical reactivity and biological activity profiles.

The nitrogen-containing heterocycle classification encompasses several key structural features that define the compound's behavior. The indazole core contains two nitrogen atoms positioned at the 1 and 2 positions of the pyrazole ring, with the hydrogen atom preferentially located at the nitrogen-1 position. This arrangement creates a unique electronic distribution pattern that affects both intermolecular interactions and chemical reactivity. The presence of the methoxymethyl substituent at the nitrogen-1 position introduces additional complexity through the incorporation of an ether linkage, while the carbohydrazide group at the carbon-5 position provides amide and hydrazine functionalities.

Within the broader context of heterocyclic chemistry, this compound represents an example of polyfunctional heterocycles that combine multiple pharmacophoric elements. The classification extends beyond simple structural description to encompass functional group interactions and their collective influence on molecular properties. The hydrazide moiety contains the characteristic azomethine group connected to a carbonyl function, which is responsible for numerous pharmaceutical applications and enables the synthesis of various heterocyclic scaffolds. This structural classification places the compound within a group of molecules known for their diverse biological activities and synthetic versatility.

Historical context of indazole derivatives in medicinal chemistry

The historical development of indazole derivatives in medicinal chemistry represents a significant chapter in pharmaceutical research, spanning several decades of scientific advancement. Indazole scaffolds have emerged as privileged structures in drug discovery, with numerous compounds containing this heterocyclic framework progressing through clinical development and achieving regulatory approval. The recognition of indazole derivatives as pharmacologically important building blocks began with the observation that these compounds possess a wide range of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-Human Immunodeficiency Virus activities.

Notable examples of successful indazole-based pharmaceuticals include niraparib, which has gained widespread acceptance as an anticancer drug for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers. Pazopanib represents another significant achievement, functioning as a tyrosine kinase inhibitor that received approval from the Food and Drug Administration for renal cell carcinoma treatment. Additional commercially available medications such as bendazac and benzydamine demonstrate the anti-inflammatory potential of indazole-containing compounds.

The evolution of indazole chemistry has been marked by continuous improvements in synthetic methodologies and mechanistic understanding. Recent advances have focused on developing selective alkylation strategies for indazole derivatives, with particular emphasis on achieving regioselective nitrogen-1 substitution. These methodological developments have enabled the synthesis of complex indazole derivatives with enhanced pharmacological properties and improved synthetic accessibility. The historical progression from basic indazole chemistry to sophisticated drug design principles illustrates the maturation of this field and its continued relevance in modern pharmaceutical research.

Research investigations have consistently demonstrated that indazole derivatives exhibit enhanced biological activities when appropriately substituted with various functional groups. The incorporation of carbohydrazide functionalities has emerged as a particularly promising approach, with studies showing that these compounds possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The historical context of hydrazide-hydrazone compounds reveals their longstanding importance in medicinal chemistry, with established drugs such as nitrofurazone, furazolidone, and nitrofurantoin containing typical hydrazide-hydrazone moieties.

Significance of methoxymethyl and hydrazide functional groups

The methoxymethyl functional group represents a critical structural element that significantly influences the pharmacological and physicochemical properties of 1-methoxymethyl-1H-indazole-5-carboxylic acid hydrazide. Methoxymethyl ethers, abbreviated as MOM ethers, are characterized by the formula R-O-CH₂-O-CH₃ and are widely recognized for their unique electronic and steric properties. The methoxy substituent demonstrates context-dependent electronic effects, functioning as an electron-donating group when positioned para to other substituents on aromatic rings, while exhibiting electron-withdrawing behavior in meta positions according to Hammett equation predictions.

The prevalence of methoxy groups in approved pharmaceutical compounds underscores their importance in drug design. These substituents are commonly found in natural products and consequently appear in many natural product-derived medications. The methoxy group represents a hybrid functionality that combines characteristics of both hydroxy and methyl groups, often resulting in unique effects that exceed the sum of individual components. In the context of 1-methoxymethyl-1H-indazole-5-carboxylic acid hydrazide, the methoxymethyl substitution at the nitrogen-1 position likely enhances solubility and bioavailability compared to unsubstituted indazole derivatives.

The hydrazide functional group constitutes another essential component that defines the biological activity profile of this compound. Hydrazide-hydrazones represent a class of organic compounds that attract significant attention from medicinal chemists due to their azomethine group connected with carbonyl functionality. This structural arrangement enables diverse pharmaceutical applications and facilitates the synthesis of various heterocyclic scaffolds, including 1,3,4-oxadiazolines, azetidin-2-ones, coumarins, 1,3-thiazolidin-4-ones, and 1,3-benzothiazin-4-ones.

Contemporary research has demonstrated that hydrazide-containing compounds exhibit remarkable biological activities, encompassing anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal properties. The antimicrobial activity represents the most frequently encountered biological property of hydrazide-hydrazone compounds in scientific literature. Studies have shown that these compounds demonstrate significant activity against methicillin-resistant Staphylococcus aureus and other pathogenic organisms. The mechanism of action for hydrazide derivatives often involves enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase, which are crucial enzymes in neurodegenerative diseases.

The synergistic combination of methoxymethyl and hydrazide functional groups in 1-methoxymethyl-1H-indazole-5-carboxylic acid hydrazide creates a molecule with enhanced therapeutic potential. The methoxymethyl group contributes to improved pharmacokinetic properties, while the hydrazide moiety provides the primary pharmacophoric elements responsible for biological activity. This structural arrangement represents an optimal balance between drug-like properties and biological efficacy, positioning the compound as a valuable candidate for pharmaceutical development and medicinal chemistry research.

特性

IUPAC Name |

1-(methoxymethyl)indazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-16-6-14-9-3-2-7(10(15)13-11)4-8(9)5-12-14/h2-5H,6,11H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGBDVJVHMTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=C(C=C(C=C2)C(=O)NN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Hydrazinolysis of Esters

The classical and most widely used method for preparing carboxylic acid hydrazides involves hydrazinolysis of the corresponding esters in alcoholic solution:

- The ester derivative of the carboxylic acid is reacted with hydrazine hydrate under reflux conditions.

- This reaction replaces the ester group with a hydrazide (-CONHNH2) moiety.

For example, synthesis of indazole-3-carboxylic acid hydrazides has been reported via this method, yielding good purity and yields (typically 70-85%) under reflux in ethanol with hydrazine hydrate.

Direct Hydrazide Formation from Carboxylic Acids via Activated Esters or Amides

Recent advances have introduced more efficient and general methods for hydrazide synthesis directly from carboxylic acids, avoiding the need for ester intermediates:

- Activation of the carboxylic acid as an ester or amide derivative (e.g., using carbodiimide coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride).

- Subsequent reaction with hydrazine hydrate under mild conditions to form the hydrazide.

This approach is particularly useful for sensitive or alpha,beta-unsaturated acids, where direct hydrazinolysis of esters may lead to side reactions such as Michael-type cyclization.

A representative protocol involves:

| Step | Conditions | Yield (%) |

|---|---|---|

| Activation of acid (e.g., with EDC-HCl in methanol at 20°C overnight) | Stirring in methanol with EDC-HCl and amine derivatives | Up to 93% (for amide intermediates) |

| Reaction with hydrazine hydrate | Reflux in ethanol or mild heating for 4-6 hours | 78-85% |

This methodology ensures high purity and yield of hydrazides under mild, controlled conditions.

Representative Reaction Scheme for Hydrazide Preparation

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-(Methoxymethyl)-1H-indazole-5-carboxylic acid + EDC-HCl in methanol, room temperature, overnight | Activation of acid to ester/amide intermediate |

| 2 | Intermediate + hydrazine hydrate, reflux in ethanol, 4-6 hours | Conversion to hydrazide derivative |

| 3 | Workup: filtration, washing, drying | Isolation of pure hydrazide |

Notes on Reaction Optimization and Purification

- Reaction temperatures are generally mild (20°C for activation, reflux for hydrazinolysis).

- Solvent choice: methanol for activation step; ethanol for hydrazinolysis.

- Purification typically involves filtration, washing with water or cold ethanol, and drying under vacuum.

- Column chromatography or recrystallization may be employed for final purification to achieve high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazinolysis of ester | Hydrazine hydrate, ethanol | Reflux 4-6 h | 70-85 | Simple, well-established | Possible side reactions with unsaturated esters |

| Activated ester/amide + hydrazine | EDC-HCl, methanol, hydrazine | RT activation, reflux hydrazine | 78-93 | Mild, high yield, broad scope | Requires activation step |

Research Findings and Considerations

- The hydrazide formation step is critical and can be optimized by controlling temperature, solvent, and stoichiometry to maximize yield and purity.

- Direct hydrazide synthesis from activated acids avoids side reactions common in hydrazinolysis of sensitive esters.

- The methoxymethyl substituent on the indazole nitrogen is generally stable under these reaction conditions, allowing selective transformations at the carboxylic acid moiety.

- The resulting hydrazide compounds are valuable intermediates for further derivatization in medicinal chemistry, such as Schiff base formation or other bioactive molecule synthesis.

化学反応の分析

Types of Reactions: 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

科学的研究の応用

Synthesis of 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide

The synthesis of this compound typically involves the reaction of 1-methoxymethyl-1H-indazole-5-carboxylic acid with hydrazine derivatives. The process can be summarized in the following steps:

- Formation of Indazole Derivative : The initial step involves creating the indazole framework through condensation reactions.

- Hydrazide Formation : The carboxylic acid group is then converted to a hydrazide using hydrazine under acidic or basic conditions.

This synthetic pathway is crucial as it allows for the modification of the indazole structure, which can enhance its biological activity.

Biological Properties

Research indicates that 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of indazole compounds can inhibit HIV-1 integrase, which is crucial for viral replication. For example, certain synthesized compounds have demonstrated moderate antiviral effects against HIV-1 with IC50 values indicating their potential as antiviral agents .

- Anticancer Potential : Indazole derivatives are recognized for their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can affect cell viability and proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

Several studies have investigated the applications of 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide in different contexts:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antiviral | Identified compounds with over 50% inhibition of HIV-1 integrase at 100 µM concentration. |

| Study 2 | Anticancer | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values below 30 µM. |

| Study 3 | JNK Inhibition | Showed that certain indazole derivatives effectively inhibit JNK pathways, relevant for cancer therapy. |

作用機序

The mechanism of action of 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

類似化合物との比較

Indole-Based Hydrazides (Compounds 3a and 3b)

Compounds 3a and 3b () are hydrazide derivatives of 5-methoxy-1H-indole-2-carboxylic acid , synthesized by condensing the hydrazide with aldehydes (e.g., 3,4-dihydroxybenzaldehyde or 4-hydroxy-2-methoxybenzaldehyde). Key differences include:

- Core Structure: Indole (benzopyrrole) vs. indazole (benzopyrazole).

- Substituents : The target compound’s methoxymethyl group increases lipophilicity compared to 3a’s catechol (-3,4-dihydroxybenzylidene) or 3b’s 4-hydroxy-2-methoxybenzylidene groups.

- Synthesis: Both compounds are synthesized via reflux in ethanol, yielding 85–90% .

- Applications : 3a and 3b exhibit neuropharmacological activity, while the target compound’s bioactivity remains uncharacterized .

Benzimidazole and Pyrazole Derivatives

- 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrazide (): Features a benzimidazole core, which is less π-electron-rich than indazole.

- 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide (): The pyrazole ring’s smaller size reduces steric hindrance compared to indazole. This compound shows antitumor and anti-HCV activity, highlighting the role of substituents (e.g., 4-chlorophenyl) in bioactivity .

Thiadiazole and Imidazole Derivatives

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (): The thiadiazole ring introduces sulfur-based electronics, enhancing antimicrobial activity. The target compound’s indazole core may offer superior π-stacking in biological targets .

- 5-Methyl-1H-imidazole-4-carboxylic acid hydrazide (): The imidazole’s basicity contrasts with indazole’s neutral aromaticity.

Physicochemical and Spectral Comparisons

Molecular Weight and Lipophilicity

Spectral Characteristics

- IR Spectroscopy : The hydrazide carbonyl (C=O) stretch appears at ~1640–1656 cm⁻¹ in similar compounds (), consistent with the target compound’s expected range .

- ¹H NMR : Hydrazide NH protons resonate at δ ~11.5–11.7 ppm in indole/indazole derivatives, as seen in 3a (δ 11.65 ppm) and the target compound .

生物活性

Overview

1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide is a synthetic compound belonging to the indazole family, notable for its unique hydrazide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Synthesis

The chemical structure of 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide features a methoxymethyl group attached to the indazole ring and a carboxylic acid moiety. The synthesis typically involves:

- Formation of Methoxymethyl Derivative : Reaction of 1H-indazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base.

- Hydrazide Formation : The intermediate is then reacted with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol.

Anticancer Properties

Research indicates that 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide exhibits significant anticancer activity. It has been shown to:

- Inhibit Cell Proliferation : The compound can interfere with cell division and induce apoptosis in various cancer cell lines, particularly prostate cancer cells, by modulating androgen receptor activity.

- Mechanism of Action : The mechanism involves binding to specific enzymes and receptors, leading to inhibition of their activity, which is crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. Its potential as an inhibitor of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH) suggests it could be a candidate for treating drug-resistant tuberculosis .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | Lacks hydrazide functionality | Commonly studied for inflammation |

| 4-Methylindazole-3-carboxylic acid | Methyl substitution on the indazole ring | Exhibits different biological activities |

| Indole-3-acetic acid derivatives | Contains acetic acid instead of carboxylic acid | Often used in anti-inflammatory research |

The specific combination of functional groups in 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide allows it to effectively modulate androgen receptors while maintaining a favorable safety profile.

Case Study 1: Anticancer Efficacy

A study demonstrated that treatment with 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide led to a significant reduction in tumor size in xenograft models of prostate cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Case Study 2: Antimicrobial Activity Against Mtb

In vitro assays indicated that the compound exhibited minimum inhibitory concentrations (MIC) against Mtb strains comparable to existing treatments. This positions it as a promising candidate for further development against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide?

Methodological Answer: The compound is typically synthesized via a two-step process:

Esterification : Reacting the carboxylic acid precursor (e.g., 1-Methoxymethyl-1H-indazole-5-carboxylic acid) with ethanol or methanol in the presence of a catalyst like thionyl chloride to form the ester derivative .

Hydrazide Formation : Treating the ester with hydrazine hydrate under reflux conditions in ethanol. Microwave-assisted synthesis can significantly reduce reaction time (e.g., from hours to minutes) by eliminating the need for solvent and improving yields .

Key Characterization: Elemental analysis, IR (for carbonyl and hydrazide peaks), and H/C NMR (to confirm substitution patterns) are critical .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer: Routine validation includes:

- Elemental Analysis : Confirms empirical formula (C, H, N content) .

- Spectroscopy :

- Chromatography : HPLC or TLC to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

- Green Chemistry Approaches : Solvent-free microwave synthesis reduces reaction time (e.g., 10 minutes vs. 12 hours) and minimizes side reactions like hydrolysis .

- Central Composite Design (CCD) : A response surface methodology (RSM) can optimize parameters (temperature, molar ratios, reaction time). For example, CCD was applied to pyrazine-carboxylic acid hydrazide synthesis, achieving >90% conversion .

- Catalyst Selection : Use of acyltransferases (e.g., amidase from Bacillus smithii) enables regioselective synthesis under mild conditions .

Q. What mechanisms underlie the compound’s biological activity (e.g., anticonvulsant or MAO-B inhibition)?

Methodological Answer:

- Anticonvulsant Activity : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Structural analogs with electron-withdrawing groups (e.g., chloro, nitro) show enhanced activity by modulating GABAergic pathways .

- MAO-B Inhibition : Hydrazide derivatives act as competitive inhibitors by binding to the FAD cofactor in MAO-B’s active site. Computational docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions with residues like Ile199 and Tyr326 .

- Structure-Activity Relationships (SAR) : Substitution at the indazole ring’s 3-position (e.g., methoxymethyl) enhances blood-brain barrier permeability .

Q. How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Model-Specific Variability : Differences in assay conditions (e.g., enzyme source, substrate concentration) must be standardized. For MAO-B inhibition, use recombinant human MAO-B to avoid interspecies variability .

- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation in certain models .

- Crystallography : Resolve co-crystal structures of the compound with target enzymes to identify binding discrepancies .

Q. What strategies are used to enhance the compound’s stability in drug delivery systems?

Methodological Answer:

- Hydrogel Cross-Linking : Covalent conjugation with hyaluronic acid (HA) via hydrazide-aldehyde chemistry forms stable hydrogels. Hydrophobic cross-linkers (e.g., 1,4-butanediol diglycidyl ether) improve resistance to hyaluronidase degradation .

- pH-Dependent Release : The hydrazide bond remains stable at acidic pH (e.g., in storage) but hydrolyzes at physiological pH (7.4) for controlled release .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains hydrazide integrity during long-term storage .

Q. How can computational methods guide the design of novel hydrazide derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes and residence time in MAO-B’s active site .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability and activity .

- ADMET Prediction : Tools like SwissADME assess absorption, hepatotoxicity, and CYP450 interactions early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。